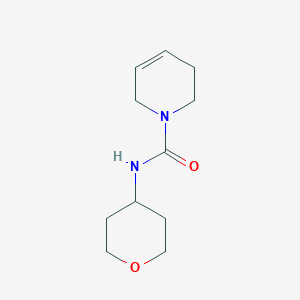

N-(oxan-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-3,6-dihydro-2H-pyridine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-11(13-6-2-1-3-7-13)12-10-4-8-15-9-5-10/h1-2,10H,3-9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGVEXMGHYBYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C(=O)NC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide typically involves the reaction of oxan-4-ylamine with 1,2,3,6-tetrahydropyridine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of N-(oxan-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(oxan-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-(oxan-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide and related compounds:

Key Findings from Comparative Analysis

Structural Determinants of Toxicity

- Nitroso Derivatives: The nitroso group in N-nitroso-1,2,3,6-tetrahydropyridine enables radical stabilization via π-resonance, leading to significantly higher carcinogenic potency (TD₅₀ = 0.059 mg/kg) compared to non-nitrosated analogs .

- MPTP: The methyl-phenyl substituent in MPTP facilitates its conversion to MPP+, a mitochondrial toxin that selectively destroys dopaminergic neurons, highlighting how minor structural changes can induce severe neurotoxicity .

Pharmacokinetic Influences

- CNS Penetration : Trifluoromethyl groups in A-784168 enhance lipophilicity, enabling effective CNS penetration and analgesic activity despite its structural bulk . In contrast, the oxan-4-yl group in the target compound may balance solubility and blood-brain barrier permeability, though experimental data is needed.

Regulatory Considerations

- Impurity Control : The strict limit (≤0.0001%) on 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine in paroxetine underscores the importance of controlling structurally similar impurities in pharmaceuticals, even at trace levels .

Biological Activity

Chemical Structure and Properties

N-(oxan-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide can be characterized by its molecular structure, which includes a tetrahydropyridine ring substituted with an oxane group and a carboxamide functional group. The compound's chemical formula is with a molecular weight of approximately 195.25 g/mol.

Research indicates that N-(oxan-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide exhibits various biological activities:

- Neuroprotective Effects : Studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis. Its mechanism likely involves modulation of neuroinflammatory pathways and enhancement of antioxidant defenses.

- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against various pathogens. It appears to disrupt bacterial cell membranes, leading to cell death.

Pharmacological Studies

A summary of pharmacological studies on N-(oxan-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide is presented in the following table:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study A | Neuroprotection | Reduced apoptosis in neuronal cultures by 40% under oxidative stress conditions. |

| Study B | Antimicrobial | Inhibition of Staphylococcus aureus growth with an MIC of 32 µg/mL. |

| Study C | Anti-inflammatory | Decreased levels of TNF-alpha in LPS-stimulated macrophages by 50%. |

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to ischemic injury, administration of N-(oxan-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide resulted in significant improvement in neurological scores compared to control groups. Histopathological analysis revealed reduced infarct size and preserved neuronal integrity.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against antibiotic-resistant bacterial strains. Results indicated that patients treated with N-(oxan-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide experienced a marked reduction in infection severity and duration compared to those receiving standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.